1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479603
InChI: InChI=1S/C14H11ClN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol

1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC16479603

Molecular Formula: C14H11ClN2O2S

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H11ClN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key RWVCGVAIDBLDEM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (molecular formula: C14H11ClN2O2S\text{C}_{14}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}\text{S}) features a bicyclic pyrrolo[2,3-b]pyridine system substituted at the 1-position with a benzenesulfonyl group, at the 4-position with chlorine, and at the 5-position with a methyl group. The IUPAC name systematically describes this arrangement: 1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight306.8 g/mol
IUPAC Name1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine
Canonical SMILESCC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3
InChIKeyRWVCGVAIDBLDEM-UHFFFAOYSA-N
PubChem CID68261171

The sulfonyl group at position 1 introduces strong electron-withdrawing characteristics, while the methyl group at position 5 modulates steric and electronic properties. X-ray crystallography data remain unavailable, but computational models suggest a non-planar conformation due to steric interactions between the benzenesulfonyl moiety and the methyl group.

Synthetic Pathways

General Synthesis Strategies

While no explicit synthesis protocol for 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine exists in public literature, analogous compounds provide methodological insights. Pyrrolo[2,3-b]pyridine derivatives typically derive from:

  • Ring-forming reactions: Condensation of aminopyridines with α,β-unsaturated carbonyl compounds .

  • Sulfonylation: Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride under basic conditions .

  • Halogenation: Chlorination at position 4 using agents like phosphorus oxychloride (POCl₃) .

  • Alkylation: Methyl group installation via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Hypothetical Synthetic Route

A plausible four-step synthesis could involve:

  • Core formation: Constructing 5-methyl-1H-pyrrolo[2,3-b]pyridine through Kröhnke pyridine synthesis .

  • Sulfonylation: Protecting the pyrrole nitrogen with benzenesulfonyl chloride in dichloromethane with triethylamine .

  • Chlorination: Treating the intermediate with POCl₃ at reflux to introduce chlorine at position 4 .

  • Purification: Column chromatography or recrystallization from methanol.

Reaction yields for analogous sulfonylated pyrrolopyridines range from 60–85%, though exact data for this derivative remain unpublished .

Physicochemical Properties

Spectral Characterization

1H NMR (predicted):

  • Aromatic protons: δ 7.65–8.20 ppm (benzenesulfonyl aromatic H)

  • Pyrrolopyridine protons: δ 6.80–7.40 ppm (C3-H), δ 2.50 ppm (CH₃)
    MS (ESI+): m/z 307.1 [M+H]⁺

Thermodynamic Properties

  • LogP: Calculated 3.1 (indicating moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C (predicted)

  • Melting Point: Unreported; analogues melt between 180–220°C

Biological Activities and Applications

Anticancer Activity

Analogues with chloro and sulfonyl substituents demonstrate:

  • Anti-proliferative effects against MCF-7 (breast cancer): GI₅₀ 2.1 μM

  • Apoptosis induction via caspase-3 activation

Future Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yield .

  • Crystallographic studies: Resolve 3D structure to guide drug design.

  • Biological profiling: Screen against kinase panels and cancer cell lines .

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